molecular formula C20H17N3 B14001227 6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- CAS No. 57436-34-7

6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl-

Cat. No.: B14001227
CAS No.: 57436-34-7
M. Wt: 299.4 g/mol
InChI Key: DKXOFAXYUKRERR-UHFFFAOYSA-N
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Description

6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- is a nitrogen-containing heterocyclic compound This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- typically involves multi-step processes One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as palladium or ruthenium complexes to facilitate the cyclization and arylation processes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrolo(3,4-d)pyrimidine oxides, while substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of kinases, blocking their activity and thereby inhibiting cell proliferation. This interaction often involves hydrogen bonding and hydrophobic interactions with the amino acid residues in the kinase active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both methyl and phenyl groups provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

57436-34-7

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

2,5-dimethyl-4,7-diphenyl-6H-pyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C20H17N3/c1-13-17-18(15-9-5-3-6-10-15)22-14(2)23-20(17)19(21-13)16-11-7-4-8-12-16/h3-12,21H,1-2H3

InChI Key

DKXOFAXYUKRERR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N1)C3=CC=CC=C3)N=C(N=C2C4=CC=CC=C4)C

Origin of Product

United States

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